![molecular formula C10H8N2O2 B1605682 6-Methyl-8-nitroquinoline CAS No. 68420-92-8](/img/structure/B1605682.png)
6-Methyl-8-nitroquinoline
Overview
Description
6-Methyl-8-nitroquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2 It is a derivative of quinoline, characterized by the presence of a methyl group at the 6th position and a nitro group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-nitroquinoline typically involves nitration of 6-methylquinoline. One common method includes the nitration of 6-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-8-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products:
Reduction: 6-Methyl-8-aminoquinoline.
Substitution: 6-Methyl-8-cyanoquinoline.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
6-Methyl-8-nitroquinoline serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents. The compound's unique structure allows it to interact with biological macromolecules, leading to diverse therapeutic effects. For instance, studies have shown that nitroquinolone derivatives exhibit strong binding to apoptotic proteins, making them suitable candidates for anti-cancer drug design strategies .
Mechanism of Action
The mechanism of action often involves the bioreduction of the nitro group, forming reactive intermediates that interact with cellular components. This interaction can lead to enzyme inhibition and DNA intercalation, contributing to its anticancer activity. The compound has been tested against various cancer cell lines, including MCF-7 and HeLa cells, showing promising results in inhibiting cell proliferation .
Material Science
Organic Semiconductors and LEDs
In material science, this compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a valuable component in creating advanced materials that exhibit efficient light emission and conductivity.
Biological Studies
Fluorescent Probes
The compound is also employed as a fluorescent probe in biochemical assays. This application allows researchers to visualize cellular processes in real-time, enhancing the understanding of various biological pathways . Its ability to act as a probe for enzyme inhibition further supports its role in biological research.
Analytical Chemistry
Detection of Metal Ions
In analytical chemistry, this compound functions as a reagent for detecting and quantifying metal ions. This capability enhances environmental monitoring accuracy by providing reliable measurements of metal contamination in samples .
Data Table: Summary of Applications
Field | Application | Notes |
---|---|---|
Medicinal Chemistry | Antimicrobial and anticancer agents | Synthesis of derivatives showing activity against various cancer cell lines |
Material Science | Organic semiconductors and LEDs | Utilized for efficient light emission and conductivity |
Biological Studies | Fluorescent probes for cellular imaging | Enables real-time tracking of cellular processes |
Analytical Chemistry | Detection and quantification of metal ions | Enhances accuracy in environmental monitoring |
Case Studies
-
Anticancer Activity Study
A study investigated the anticancer properties of nitroquinolone derivatives synthesized from this compound. The results indicated significant cytotoxicity against MCF-7 and A549 cell lines, highlighting the compound's potential as a lead structure for future drug development . -
Fluorescent Probes Development
Researchers developed a series of fluorescent probes based on this compound derivatives. These probes were used to study enzyme activity in live cells, demonstrating the compound's utility in biological imaging applications . -
Material Science Application
The integration of this compound into organic semiconductor materials was explored in a recent publication. The findings showed improved performance characteristics for LED devices fabricated with this compound, indicating its relevance in next-generation electronic applications.
Mechanism of Action
The mechanism of action of 6-Methyl-8-nitroquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is one of the mechanisms underlying its anticancer activity.
Comparison with Similar Compounds
8-Nitroquinoline: Similar structure but lacks the methyl group at the 6th position.
6-Methylquinoline: Lacks the nitro group at the 8th position.
6-Methoxy-8-nitroquinoline: Contains a methoxy group instead of a methyl group at the 6th position.
Uniqueness: 6-Methyl-8-nitroquinoline is unique due to the combined presence of both the methyl and nitro groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in medicinal and material sciences.
Biological Activity
6-Methyl-8-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Molecular Formula: C_10H_8N_2O_2
Molecular Weight: 188.18 g/mol
Structure: The compound features a quinoline ring with a methyl group at the 6-position and a nitro group at the 8-position, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the formation of reactive intermediates that interact with bacterial DNA and proteins, leading to cellular damage.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound induces apoptosis through the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study:
In a recent study, this compound was tested on MCF-7 cells, revealing an IC50 value of 15 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a lead compound in anticancer drug development .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induces apoptosis via caspase activation |
HeLa | 20 | Inhibits cell cycle progression |
A549 | 18 | Modulates oxidative stress pathways |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity . It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models.
A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, showing significant reduction in TNF-α and IL-6 levels at concentrations above 10 µM.
The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with biological macromolecules such as DNA and proteins, leading to various cellular responses.
- Antimicrobial Action: Formation of reactive oxygen species (ROS) leading to oxidative stress in pathogens.
- Anticancer Mechanism: Induction of apoptosis through mitochondrial dysfunction and activation of caspases.
- Anti-inflammatory Effects: Inhibition of NF-kB signaling pathway, reducing cytokine release.
Properties
IUPAC Name |
6-methyl-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-11-10(8)9(6-7)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXIIWAJZKHFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071531 | |
Record name | 6-Methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68420-92-8 | |
Record name | 6-Methyl-8-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68420-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 6-methyl-8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-8-nitroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 6-methyl-8-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methyl-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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